N-(2-Butylcyclopentyl)thietan-3-amine
Description
Properties
Molecular Formula |
C12H23NS |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(2-butylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-3-5-10-6-4-7-12(10)13-11-8-14-9-11/h10-13H,2-9H2,1H3 |
InChI Key |
MYDJGANVOISKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds under UV light to form the thietane ring.
Ring Expansion and Contraction: This method involves the transformation of five or six-membered thiaheterocycles into thietanes through ring contraction reactions.
Industrial Production Methods: : The industrial production of N-(2-Butylcyclopentyl)thietan-3-amine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thietanes can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Thietanes can be reduced to form thiols or thioethers.
Substitution: Thietanes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(2-Butylcyclopentyl)thietan-3-amine is used as an intermediate in the synthesis of sulfur-containing compounds. It serves as a building block for the preparation of more complex molecules .
Biology: : This compound is studied for its potential biological activities, including its role as a precursor for biologically active thietane derivatives .
Medicine: : Thietane-containing compounds have shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Industry: : this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-Butylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Comparative Analysis of Thietan-3-Amine Derivatives
The following table summarizes key structural and physicochemical properties of similar thietan-3-amine derivatives from the evidence:
Key Observations:
Molecular Weight and Chain Length :
- Longer alkyl chains (e.g., N-(5-Methylhexan-2-yl)thietan-3-amine , C₁₀H₂₁NS) increase molecular weight and likely enhance lipophilicity, which may influence membrane permeability in biological systems .
- Shorter chains (e.g., N-(4-Fluorobutyl)thietan-3-amine , C₇H₁₄FNS) reduce molecular weight and could improve solubility in polar solvents .
Sulfur Modifications: The methylthio group in N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine adds steric bulk and may participate in redox reactions or metal coordination .
Structural Diversity: Branched alkyl chains (e.g., N-(2,3-Dimethylbutyl)thietan-3-amine) may hinder rotational freedom, affecting conformational stability and binding interactions .
Q & A
Q. What are the established synthetic pathways for N-(2-Butylcyclopentyl)thietan-3-amine, and what factors influence reaction yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution to introduce the cyclopentyl moiety.
- Ring-closing reactions to form the thietan ring, using reagents like thiourea derivatives.
- Purification via column chromatography or recrystallization to isolate the amine product.
Critical factors affecting yield include: - Steric hindrance from the bulky 2-butylcyclopentyl group, requiring optimized reaction temperatures (e.g., 60–80°C) .
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) and solvent polarity (e.g., DMF for polar intermediates) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., δ 1.2–1.5 ppm for cyclopentyl methylene groups).
- ¹³C NMR confirms carbon skeleton integrity (e.g., 35–45 ppm for thietan ring carbons).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 212.148 calculated for C₁₁H₂₁NS).
- X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound?
Methodological Answer:
- Docking simulations (e.g., AutoDock Vina) model interactions with neurological targets (e.g., NMDA receptors), assessing binding affinity (ΔG < -8 kcal/mol suggests strong binding).
- Molecular Dynamics (MD) simulations (e.g., GROMACS) evaluate stability of ligand-receptor complexes over 100-ns trajectories.
- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkyl chain length) with activity trends .
Q. What strategies resolve contradictions in reported biological activities of thietan-3-amine derivatives?
Methodological Answer:
- Meta-analysis of literature data to identify confounding variables (e.g., assay type, cell line variability).
- Dose-response studies to clarify EC₅₀ discrepancies (e.g., neuroprotective effects observed at 10 µM vs. cytotoxic effects at 100 µM).
- Isomer-specific assays to distinguish enantiomeric activity differences (e.g., (R)- vs. (S)-configurations) .
Q. How can reaction conditions be optimized to minimize byproducts during thietan ring formation?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology to optimize:
- Temperature (40–100°C).
- Solvent (THF vs. acetonitrile).
- Catalyst loading (0.5–5 mol%).
- In-situ monitoring via FT-IR or Raman spectroscopy detects intermediates (e.g., thiirane intermediates) to adjust reaction kinetics .
Key Research Challenges
- Stereochemical control during cyclopentyl group introduction.
- Biological target specificity due to structural similarity to endogenous amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
